2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide (DMFPA) is an organofluorine compound that has recently been studied for its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its unique structure, which is composed of an oxazole ring fused with a phenyl ring and a fluorinated alkyl chain. DMFPA has been investigated for its potential use in the synthesis of various pharmaceuticals and for its ability to act as a ligand for various biological targets.
Scientific Research Applications
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide has been studied for its potential applications in medicinal chemistry and biochemistry. It has been found to act as a ligand for various biological targets, including enzymes, receptors, and proteins. Additionally, this compound has been studied for its potential use in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer agents.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide is not yet fully understood. However, it is believed to act as a ligand for various biological targets, such as enzymes, receptors, and proteins. This binding is thought to be mediated by the oxazole ring of this compound, which is capable of forming hydrogen bonds with the target molecule. Additionally, the fluorinated alkyl chain of this compound is believed to be involved in the binding process by providing additional hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been extensively studied. However, it has been shown to act as a ligand for various biological targets, such as enzymes, receptors, and proteins. As such, it is possible that this compound may have an effect on the activity of these targets, which could lead to changes in biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
The use of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide in laboratory experiments has several advantages. First, it is a relatively simple compound to synthesize, making it easy to obtain in large quantities. Additionally, it can act as a ligand for various biological targets, making it useful for studying the structure and function of these targets. However, this compound is a relatively new compound, and its effects on biological systems are not yet fully understood. As such, caution should be taken when using this compound in laboratory experiments.
Future Directions
The potential applications of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide are vast and varied. Further research is needed to understand the effects of this compound on biological systems, such as enzymes, receptors, and proteins. Additionally, further studies should be conducted to investigate the potential use of this compound in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer agents. Finally, the use of this compound as a ligand for various biological targets should be further explored, as this could lead to the development of novel drugs and therapies.
Synthesis Methods
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide has been described in several publications. The most common method involves the reaction of 4-fluorophenylacetic acid with 3,4-dimethoxyphenylhydrazine in the presence of an acid catalyst. This reaction yields the desired product in high yields. Other methods such as the reaction of 4-fluorobenzaldehyde with 3,4-dimethoxyphenylhydrazine in the presence of a base catalyst have also been reported.
properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-25-17-8-5-14(9-19(17)26-2)18-10-16(23-27-18)11-20(24)22-12-13-3-6-15(21)7-4-13/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQYTINYAYMWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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